
3-(Furan-2-yl)-5-methylpyrazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-5-methylpyrazolidine is a heterocyclic organic compound that features a furan ring fused to a pyrazolidine ring with a methyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methylpyrazolidine typically involves the reaction of furan derivatives with pyrazolidine precursors under controlled conditions. One common method includes the cyclization of appropriate furan and pyrazolidine intermediates in the presence of catalysts and solvents. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-5-methylpyrazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a base.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-5-methylpyrazolidine has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-5-methylpyrazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Furan-2-yl)propanoic acid
- 3-(Furan-2-yl)acrylic acid
- 3-(Furan-2-yl)pyrazole
Uniqueness
3-(Furan-2-yl)-5-methylpyrazolidine is unique due to its specific combination of a furan ring and a pyrazolidine ring with a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-5-methylpyrazolidine |
InChI |
InChI=1S/C8H12N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,6-7,9-10H,5H2,1H3 |
Clave InChI |
MWVLKKPCFMKDPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NN1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


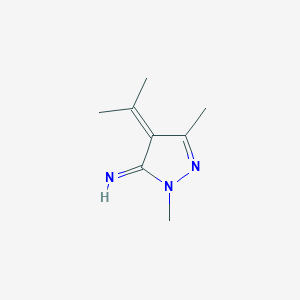
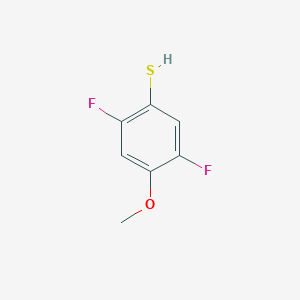
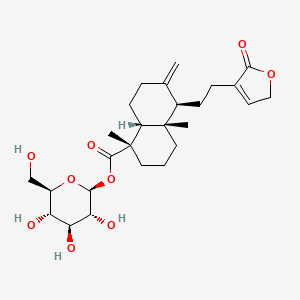
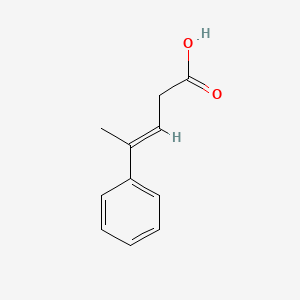
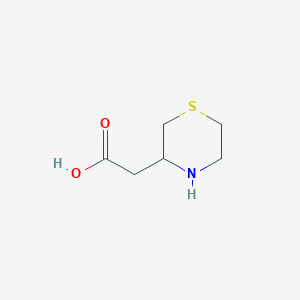
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
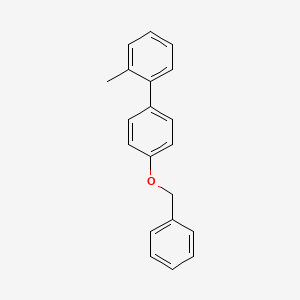
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
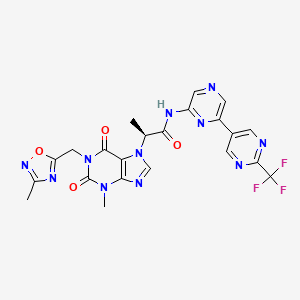
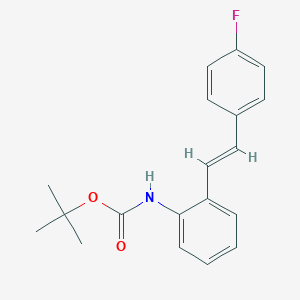
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
